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Abstract

6-Chloropyridine-2-carbonitrile is a pivotal heterocyclic building block in the synthesis of
pharmaceutical and agrochemical compounds.[1] A profound understanding of its three-
dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and
solid-state properties, which are fundamental to drug design and materials science. This guide
provides a detailed analysis of the molecular geometry and crystal structure of 6-
Chloropyridine-2-carbonitrile, elucidated by single-crystal X-ray diffraction. We will explore
the intramolecular bond parameters, the planarity of the molecule, and the supramolecular
architecture governed by a combination of hydrogen bonding and t-stacking interactions.
Methodologies for structural determination and characterization are also detailed to provide a
comprehensive framework for researchers.

Molecular Geometry and Conformation

The molecular structure of 6-Chloropyridine-2-carbonitrile consists of a pyridine ring
substituted with a chlorine atom at the C6 position and a nitrile group at the C2 position. The
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molecule is fundamentally planar, a characteristic feature of aromatic systems.

Planarity

Single-crystal X-ray diffraction data reveals that the molecule is nearly perfectly planar. The
root-mean-square (r.m.s.) deviation from the mean plane of all non-hydrogen atoms is a mere
0.0161 A.[1] This planarity is critical for facilitating the intermolecular interactions that define the
crystal packing, particularly mt-stacking.

Bond Lengths and Angles

The intramolecular distances and angles conform to established values for substituted pyridine
derivatives. The heterocyclic ring exhibits a slight wedge shape, a common feature resulting
from the shorter C-N bonds compared to the C-C bonds within the aromatic ring.[1] Key
structural parameters are summarized below.

Table 1: Selected Bond Lengths for 6-Chloropyridine-2-carbonitrile

Bond Length (A) Source
C1-N2 (Nitrile C=N) 1.138 (2) [1]12]
C6-N1 (Pyridine) 1.322 (1) (11121
C2-N1 (Pyridine) 1.349 (1) [1]12]
Average Ring C-C 1.391 (5) 2]

Note: Atom numbering corresponds to the published crystallographic data.

The nitrile C=N bond length of 1.138 (2) A is consistent with that observed in related
cyanopyridine compounds.[1] The C-N bond lengths within the pyridine ring, 1.322 (1) A and
1.349 (1) A, are shorter than the average C-C bond length of 1.391 (5) A, which is typical for
nitrogen-containing heterocycles.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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